molecular formula C11H10BrN3 B1586697 Pyrimidin-2-ylaminehydrobromide sesquihydrate CAS No. 40835-96-9

Pyrimidin-2-ylaminehydrobromide sesquihydrate

Cat. No. B1586697
CAS RN: 40835-96-9
M. Wt: 264.12 g/mol
InChI Key: HFZUTZWRTHBWPV-UHFFFAOYSA-N
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Description

Pyrimidin-2-ylaminehydrobromide sesquihydrate is a chemical compound with the molecular formula C11H10BrN3 . It is used for industrial and scientific research purposes .


Physical And Chemical Properties Analysis

Pyrimidin-2-ylaminehydrobromide sesquihydrate is a crystalline compound with a molecular weight of 264.12 g/mol . Pyrimidine is a colorless compound that dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

Scientific Research Applications

  • Anti-Inflammatory Activities

    • Field : Medical and Pharmaceutical Research .
    • Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods : Numerous methods for the synthesis of pyrimidines are described . The anti-inflammatory effects are tested by measuring their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Antimicrobial Agent

    • Field : Medical and Pharmaceutical Research .
    • Application : Pyrimidine derivatives have been used as antimicrobial agents .
    • Methods : The antimicrobial effects are tested in vitro .
    • Results : The results of these tests are not specified in the source .
  • Pesticide Extraction

    • Field : Environmental and Agricultural Chemistry .
    • Application : Pyrimidines are used in the extraction of pesticides from agricultural and environmental samples .
    • Methods : The QuEChERS (quick, easy, cheap, effective, rugged, and safe) method is primarily used in the extraction of pesticides from food matrices .
    • Results : The average percent recovery of pinoxaden, a pesticide, was found to be in the range of 77±5% to 100±2% for soil, 84±2% to 98±2% for water samples, and 79±1% to 88±1% for wheat grains .
  • Antihypertensive Agents

    • Field : Medical and Pharmaceutical Research .
    • Application : Pyrimidine derivatives are used as antihypertensive agents .
    • Methods : The Renin-angiotensin system, which has a main role in water electrolyte equilibrium, cell functions, and cardiovascular structure, is targeted .
    • Results : The results of these tests are not specified in the source .
  • Spectrophotometric Determination

    • Field : Analytical Chemistry .
    • Application : Pyrimidines are used in the spectrophotometric determination of certain herbicides in environmental and agricultural samples .
    • Methods : The QuEChERS method is modified using different buffering media and different cleanup sorbents. The presence of the residue is confirmed by employing two reported HPLC methods under optimized conditions .
    • Results : The average percent recovery of pinoxaden was found to be in the range of 77±5% to 100±2% for soil, 84±2% to 98±2% for water samples, and 79±1% to 88±1% for wheat grains .
  • Anticancer Agents

    • Field : Medical and Pharmaceutical Research .
    • Application : Pyrimidine derivatives are used as anticancer agents .
    • Methods : The methods of application or experimental procedures are not specified in the source .
    • Results : The results of these tests are not specified in the source .

Future Directions

Pyrimidine derivatives, such as Pyrimidin-2-ylaminehydrobromide sesquihydrate, continue to attract interest due to their wide range of biological activities. Future research could focus on the development of novel pyrimidine analogs with enhanced biological activities and minimal toxicity .

properties

IUPAC Name

1H-perimidin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3.BrH/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;/h1-6H,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZUTZWRTHBWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193817
Record name Pyrimidin-2-ylaminehydrobromide sesquihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidin-2-ylaminehydrobromide sesquihydrate

CAS RN

40835-96-9
Record name 1H-Perimidin-2-amine, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40835-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidin-2-ylaminehydrobromide sesquihydrate
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Record name 40835-96-9
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Record name Pyrimidin-2-ylaminehydrobromide sesquihydrate
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Record name Pyrimidin-2-ylaminehydrobromide sesquihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.075
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimidin-2-ylaminehydrobromide sesquihydrate
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Pyrimidin-2-ylaminehydrobromide sesquihydrate
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Pyrimidin-2-ylaminehydrobromide sesquihydrate
Reactant of Route 4
Pyrimidin-2-ylaminehydrobromide sesquihydrate
Reactant of Route 5
Pyrimidin-2-ylaminehydrobromide sesquihydrate
Reactant of Route 6
Pyrimidin-2-ylaminehydrobromide sesquihydrate

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